Tiron

Catalog No.
S543517
CAS No.
149-45-1
M.F
C6H4Na2O8S2
M. Wt
293.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiron

CAS Number

149-45-1

Product Name

Tiron

IUPAC Name

disodium;4,5-dihydroxybenzene-1,3-disulfonate

Molecular Formula

C6H4Na2O8S2

Molecular Weight

293.2 g/mol

InChI

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2

InChI Key

ISWQCIVKKSOKNN-UHFFFAOYSA-L

SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt, Tiron

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Description

The exact mass of the compound Tiron is 313.9143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12861. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

One promising area of scientific research for Tiron is in its application for Redox Flow Batteries (RFBs). These rechargeable batteries store energy in chemical compounds dissolved in liquid electrolytes. Tiron shows potential as an active species in RFBs due to its electrochemical properties [].

  • Favorable Behavior in Acidic Solutions

    Studies have shown that Tiron exhibits a simple and efficient electrochemical behavior in acidic aqueous solutions (pH below 4) []. This translates to faster electrode kinetics and a diffusion-controlled process, making it suitable for RFB applications.

  • Impact of pH

    Research suggests that increasing the pH above 4 complicates the electrode reaction of Tiron []. This complexity can lead to inefficiencies in the battery.

  • Reversibility and Stability

    While Tiron exhibits fast reaction rates, a portion of its capacity is irreversible during the initial charging cycle []. This indicates a structural change in the molecule, potentially requiring an "activation process" to optimize its performance and stability in RFBs.

  • Promising Initial Results

    Despite the need for further development, preliminary research shows promising results for Tiron as an RFB component. Studies report average coulombic and energy efficiencies of 93% and 82% respectively, indicating minimal self-discharge during short-term cycling [].

  • Tiron, also known by its systematic name disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a white, odorless powder [].
  • It was first synthesized in the late 19th century [].
  • Its importance lies in its ability to form strong complexes with various metal ions, especially titanium and iron []. These complexes are valuable for several research purposes.

Molecular Structure Analysis

  • Tiron's molecular structure features a central benzene ring with two hydroxyl groups (OH) attached at positions 4 and 5, and two sulfonate groups (SO3Na) at positions 1 and 3 [].
  • The presence of these functional groups makes the molecule negatively charged, allowing it to interact with positively charged metal ions through ionic bonding [].
  • The catechol moiety (the arrangement of two hydroxyl groups adjacent to each other) plays a crucial role in chelation, as it can donate electrons to the metal ion, forming a stable complex.

Chemical Reactions Analysis

  • Synthesis: The specific synthesis process for Tiron might involve confidential industrial information. However, scientific literature suggests a potential multi-step synthesis starting with resorcinol (1,3-dihydroxybenzene) and undergoing sulfonation reactions to introduce the sulfonate groups [].
  • Complexation: Tiron reacts with various metal ions to form complexes. A notable example is the reaction with ferric iron (Fe3+):

Fe3+ + 2 Tiron^2- → Fe(Tiron)2^3- []

Here, two Tiron molecules (with a double negative charge) bind to a ferric ion (with a triple positive charge), forming a negatively charged complex.

  • Decomposition: Limited information exists on the specific thermal decomposition pathway of Tiron. However, as a common characteristic of organic molecules, it can be expected to decompose into simpler organic fragments and gaseous products like CO2 and H2O at high temperatures.

Physical And Chemical Properties Analysis

  • Melting point: >300 °C (decomposition) [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].
  • Tiron's primary mechanism of action involves chelation. The negatively charged molecule acts as a ligand, donating electrons to metal ions and forming stable complexes. This chelation process can:
    • Sequester metal ions, rendering them unavailable for unwanted reactions [].
    • Facilitate the transport of metals across membranes [].
    • Act as an antioxidant by scavenging free radicals.
  • Tiron is generally considered non-toxic. However, as with any chemical, proper handling procedures are recommended to avoid potential irritation.
  • Safety data sheets (SDS) for Tiron typically advise wearing gloves and eye protection when handling the compound.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowde

Exact Mass

313.9143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4X87R5T106

Related CAS

149-46-2 (parent cpd)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

ATC Code

M - Musculo-skeletal system
M09 - Other drugs for disorders of the musculo-skeletal system
M09A - Other drugs for disorders of the musculo-skeletal system
M09AB - Enzymes
M09AB01 - Chymopapain

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

149-45-1
9001-09-6

Wikipedia

Tiron_(chemical)

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing
1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15
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